molecular formula C22H22NP B3030817 (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 960128-64-7

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B3030817
M. Wt: 331.4
InChI Key: KTWOFTBMHDQUEE-HXUWFJFHSA-N
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Description

The compound is a chiral phosphine, which are commonly used as ligands in asymmetric catalysis . The structure suggests that it is a derivative of 1,1’-binaphthyl, a common backbone for chiral ligands, with phosphine groups attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the chemical environment of each atom.


Chemical Reactions Analysis

Phosphine ligands are often used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction . This reaction couples terminal alkynes with aryl or vinyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques . These might include determining its melting point, solubility in various solvents, and reactivity with other chemicals.

Scientific Research Applications

1. Synthesis of Bioactive Compounds

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives are significant synthetic intermediates for bioactive compounds. A study demonstrated the acylation of optically pure versions of this compound, followed by oxidation and stereoselective reduction, yielding aminonaphthyl alcohols mainly in cis-form. These compounds are important in the synthesis of therapeutic agents (Men Wei-dong, 2013).

2. Catalysis in Hydroboration of Olefins

Cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene, closely related to the compound , have been used to catalyze the hydroboration of indene, tetrahydronaphthalene, and a range of styrenes with high yields and enantiomer excesses (M. McCarthy, M. Hooper, P. Guiry, 2000).

3. Large-Scale Stereoselective Synthesis

The compound's derivatives have been utilized in the large-scale, stereoselective synthesis of compounds like (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This process involves key steps like synthesis of sulfinyl imine and its stereoselective reduction, yielding products with high stereochemical purity (Z. Han et al., 2007).

4. Structural Studies and Conformational Analysis

Studies on related compounds, such as 1,c-3-diphenyltetran-r-1-ol, show their significance in understanding the stereochemistry and conformational flexibility of compounds with therapeutic activities. These structural studies are crucial for the stereoselective synthesis of medically significant compounds (D. Vega et al., 2009).

5. Enantioselective Hydroformylation of Olefins

Chiral phosphine-phosphite ligands derived from 1,1‘-binaphthalen-2‘-yl (S)-1,1‘-binaphthalene-2,2‘-diyl phosphite, similar in structure to the compound of interest, are used in Rh(I) complex catalysts for the highly enantioselective hydroformylation of olefins (K. Nozaki et al., 1997).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its specific properties. For example, many phosphine compounds are air-sensitive and require careful handling .

Future Directions

The development of new phosphine ligands and their application in catalysis is an active area of research . Future work may involve the synthesis of new phosphine ligands, the exploration of their reactivity in various catalytic reactions, and the development of more efficient and selective catalysts.

properties

IUPAC Name

(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWOFTBMHDQUEE-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745966
Record name (1R)-8-(Diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

960128-64-7
Record name (1R)-8-(Diphenylphosphanyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 960128-64-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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